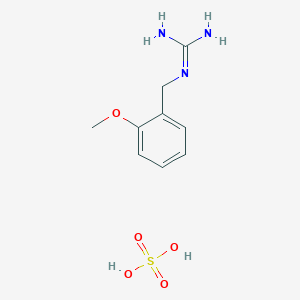![molecular formula C16H11Cl2N3O2S B5049800 2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-(3-chlorophenyl)hydrazinecarboxamide](/img/structure/B5049800.png)
2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-(3-chlorophenyl)hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-(3-chlorophenyl)hydrazinecarboxamide, also known as CBTH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBTH is a hydrazine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations have been studied in detail.
Mecanismo De Acción
The mechanism of action of 2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-(3-chlorophenyl)hydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-(3-chlorophenyl)hydrazinecarboxamide has also been shown to induce DNA damage and inhibit DNA repair mechanisms, leading to apoptosis and autophagy in cancer cells.
Biochemical and Physiological Effects:
2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-(3-chlorophenyl)hydrazinecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis and autophagy, neuroprotection, and anti-inflammatory effects. 2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-(3-chlorophenyl)hydrazinecarboxamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, and may be useful in the treatment of cancer and other diseases that rely on angiogenesis for growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-(3-chlorophenyl)hydrazinecarboxamide has several advantages for lab experiments, including its high potency and selectivity, which make it a useful tool for studying various signaling pathways and biological processes. However, 2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-(3-chlorophenyl)hydrazinecarboxamide also has some limitations, including its low solubility in water and some organic solvents, which can make it difficult to use in certain experiments. 2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-(3-chlorophenyl)hydrazinecarboxamide also has some potential toxicity concerns, and it is important to use appropriate safety measures when handling this compound.
Direcciones Futuras
There are several future directions for research on 2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-(3-chlorophenyl)hydrazinecarboxamide, including the development of new synthesis methods to improve yield and purity, the identification of new targets and pathways for 2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-(3-chlorophenyl)hydrazinecarboxamide, and the development of new derivatives and analogs with improved pharmacological properties. 2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-(3-chlorophenyl)hydrazinecarboxamide may also be useful in combination with other drugs or therapies to enhance their efficacy and reduce side effects. Further research is needed to fully understand the mechanism of action of 2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-(3-chlorophenyl)hydrazinecarboxamide and its potential applications in various fields.
Conclusion:
In conclusion, 2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-(3-chlorophenyl)hydrazinecarboxamide is a promising compound with potential applications in cancer research, neuroscience, and drug discovery. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully explore the potential of 2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-(3-chlorophenyl)hydrazinecarboxamide and its derivatives for the treatment of various diseases.
Métodos De Síntesis
2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-(3-chlorophenyl)hydrazinecarboxamide has been synthesized using various methods, including the reaction of 3-chlorobenzothiophene-2-carbonyl chloride with hydrazine hydrate in the presence of a base, the reaction of 3-chlorobenzothiophene-2-carboxylic acid with hydrazine hydrate in the presence of a coupling agent, and the reaction of 3-chlorobenzothiophene-2-carboxylic acid with N-(3-chlorophenyl) hydrazinecarboxamide in the presence of a coupling agent. The yield and purity of 2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-(3-chlorophenyl)hydrazinecarboxamide can vary depending on the method used, and it is important to optimize the synthesis conditions to obtain the desired product.
Aplicaciones Científicas De Investigación
2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-(3-chlorophenyl)hydrazinecarboxamide has been shown to have potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-(3-chlorophenyl)hydrazinecarboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and autophagy. In neuroscience, 2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-(3-chlorophenyl)hydrazinecarboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In drug discovery, 2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-(3-chlorophenyl)hydrazinecarboxamide has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
1-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-3-(3-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2S/c17-9-4-3-5-10(8-9)19-16(23)21-20-15(22)14-13(18)11-6-1-2-7-12(11)24-14/h1-8H,(H,20,22)(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKSDYABXKVTGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NNC(=O)NC3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(3-furoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5049719.png)
![2-methyl-1-{[3-(4-morpholinylcarbonyl)-5-isoxazolyl]methyl}-1H-benzimidazole](/img/structure/B5049744.png)
![3-methyl-N-(1-{1-[4-(5-pyrimidinylethynyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B5049752.png)
![6-{2-[(4,8-dimethyl-2-quinolinyl)thio]propanoyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5049763.png)
![N'-[4-(aminosulfonyl)benzyl]-N,N-dicyclohexylterephthalamide](/img/structure/B5049771.png)

![2-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5049776.png)
![17-(2-methoxy-4-nitrophenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5049785.png)
![ethyl 4-[(2-hydroxy-5-methylbenzyl)amino]benzoate](/img/structure/B5049795.png)
![2,6-di-tert-butyl-4-[hydroxy(1-methyl-1H-benzimidazol-2-yl)methyl]phenol](/img/structure/B5049804.png)


![N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-2,3-dimethylbenzenesulfonamide](/img/structure/B5049837.png)
